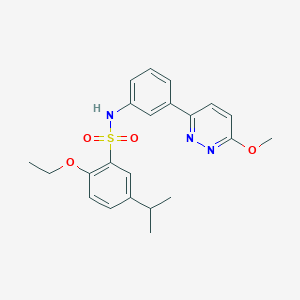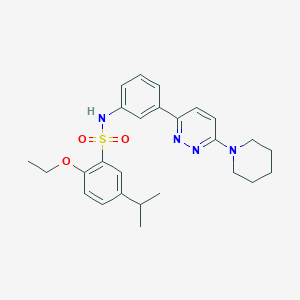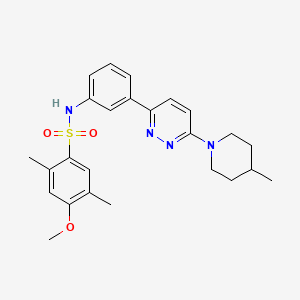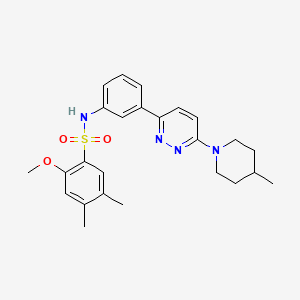
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It likely contains a pyrazole group (a five-membered ring with three carbon atoms and two nitrogen atoms) and a benzyl group (a benzene ring attached to a CH2 group) that is substituted with four fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2,3,5,6-tetrafluorobenzyl alcohol have been synthesized from 2,3,5,6-tetrafluorobenzoic acids by reacting with sodium boranate, followed by an alkylating agent .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Facile Synthesis Methods : The study by Szlachcic et al. (2017) discusses a regioselective synthesis method for substituted 1H-pyrazolo[3,4-b]quinolines (PQ), a class of compounds that includes variants like 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine. This synthesis is significant for the facile production of nitrogen heterocycles with high-fluorescence intensity, useful in organic light-emitting diodes (OLEDs) (Szlachcic et al., 2017).
Structural Characterization : The work by Becerra et al. (2021) demonstrates the efficient synthesis and full characterization of related pyrazol-5-amine derivatives, emphasizing the importance of structural understanding for the development of further applications (Becerra, Rojas, & Castillo, 2021).
Biological and Chemical Activities
Antibacterial and Antifungal Properties : Raju et al. (2010) synthesized substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, demonstrating potent antibacterial and antifungal activities, which may be relevant for similar structures like this compound (Raju et al., 2010).
Chemical Reactions and Synthesis : The research by Özkınalı et al. (2018) on new pyrazole Schiff bases containing azo groups, including pyrazole-5-amine derivatives, provides insight into the chemical reactions and synthesis methods that could be applicable to this compound (Özkınalı et al., 2018).
Catalytic Applications : Xu et al. (2020) explored the use of a Cu(I)–N-heterocyclic carbene complex in catalyzing amination reactions involving pyrazoles. This study highlights the potential catalytic applications of pyrazole derivatives in synthesizing substituted pyrazoles (Xu, Li, Wang, & Fu, 2020).
Advanced Material Applications
- Organic Light-Emitting Diodes (OLEDs) : The study by Szlachcic et al. (2017) also notes the use of high-fluorescence intensity nitrogen heterocycles in OLEDs. The specific properties of this compound could contribute significantly to the development of new OLED materials (Szlachcic et al., 2017).
Propiedades
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-3-7(12)10(14)5(9(6)13)4-17-2-1-8(15)16-17/h1-3H,4H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZUMYTIFYXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3297551.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(2-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3297557.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3297565.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B3297577.png)
![2-methoxy-4,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297597.png)

![3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297615.png)



![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B3297645.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297652.png)
![2,5-dimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297655.png)